[7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-5-yl] 4-hydroxy-3,5-dimethoxybenzoate
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Overview
Description
6-O-Syringoylajugol: is a natural compound found in various plant species, particularly in the genus Verbascum . It is known for its antioxidant properties and has a molecular formula of C₂₄H₃₂O₁₃ with a molecular weight of 528.50 g/mol . The compound is characterized by its complex structure, which includes a glucopyranosyloxy group and a syringoyl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-O-Syringoylajugol can be synthesized through various chemical reactions involving the coupling of syringic acid derivatives with ajugol. The synthesis typically involves the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents used in the synthesis include pyridine, methanol, and ethanol.
Industrial Production Methods: Industrial production of 6-O-Syringoylajugol is generally achieved through extraction from natural sources, such as the herbs of Rehmannia glutinosa. The extraction process involves the use of solvents like methanol and ethanol to isolate the compound from the plant material.
Chemical Reactions Analysis
Types of Reactions: 6-O-Syringoylajugol undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of syringaldehyde derivatives, while reduction can produce various alcohols .
Scientific Research Applications
6-O-Syringoylajugol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-O-Syringoylajugol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Properties: 6-O-Syringoylajugol induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Syringic Acid: A phenolic compound with antioxidant properties, similar to 6-O-Syringoylajugol.
Uniqueness: 6-O-Syringoylajugol is unique due to its combined structure of syringic acid and ajugol, which imparts enhanced antioxidant and therapeutic properties compared to its individual components .
Properties
IUPAC Name |
[7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-5-yl] 4-hydroxy-3,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O13/c1-24(31)8-14(35-21(30)10-6-12(32-2)17(26)13(7-10)33-3)11-4-5-34-22(16(11)24)37-23-20(29)19(28)18(27)15(9-25)36-23/h4-7,11,14-16,18-20,22-23,25-29,31H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBVLPSUZPTMSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=CC(=C(C(=C4)OC)O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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